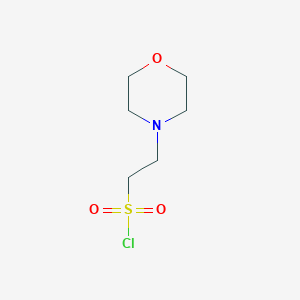
Ethyl 3-hydroxycyclobutanecarboxylate
描述
Ethyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the CAS Number: 17205-02-6 and a molecular weight of 144.17 . It is a liquid at room temperature and is stored under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of Ethyl 3-hydroxycyclobutanecarboxylate is C7H12O3 . This indicates that it contains seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms .科学研究应用
Chemical Reactions and Synthesis
Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives play a significant role in various chemical reactions and synthesis processes. For instance, ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates undergo hydrolysis and decarboxylation, yielding tetraalkoxycyclobutanecarbonitriles. These reactions are influenced by factors like temperature and pH, leading to the formation of rearranged six-membered ring compounds or acyclic acetals of α-keto esters (Ooms, Bos, Scheeren, & Nivard, 1977). Additionally, the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in producing the antihistamine drug Quifenadine, results in carbenium ion rearrangements, forming 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems (Puriņš et al., 2020).
Polymer Chemistry and Material Synthesis
Ethyl 3-hydroxycyclobutanecarboxylate derivatives are also significant in polymer chemistry and material synthesis. They serve as monomers in free radical polymerization, producing materials like poly(methyl 1-bicyclobutanecarboxylate), which exhibits excellent thermal stability and optical clarity (Drujon, Riess, Hall, & Padías, 1993). These compounds are synthesized from 1,1-cyclobutanedicarhoxylic acid and can undergo various polymerization conditions.
Medicinal Chemistry
In medicinal chemistry, ethyl 3-hydroxycyclobutanecarboxylate derivatives serve as building blocks for synthesizing complex molecules. For example, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives are synthesized via a one-pot multi-component reaction, demonstrating their importance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Crystal Engineering and Supramolecular Chemistry
Ethyl 3-hydroxycyclobutanecarboxylate derivatives are utilized in crystal engineering and supramolecular chemistry. For instance, the solid-state photodimerization of ethyl coumarin-3-carboxylate and its derivatives, along with their alcoholysis derivatives, are studied in the context of crystal engineering, showcasing their relevance in forming complex molecular structures (Ayala-Hurtado et al., 2007).
安全和危害
Ethyl 3-hydroxycyclobutanecarboxylate has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers I found a paper titled "Efficient asymmetric synthesis of ethyl ®-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent" . While this paper does not directly discuss Ethyl 3-hydroxycyclobutanecarboxylate, it does involve the synthesis of a similar compound, ethyl ®-3-hydroxybutyrate, which might be of interest.
属性
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxycyclobutanecarboxylate | |
CAS RN |
17205-02-6, 160351-88-2 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)

